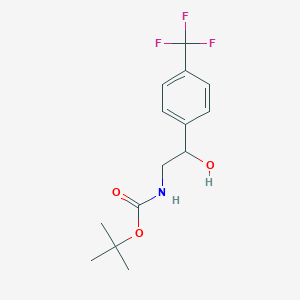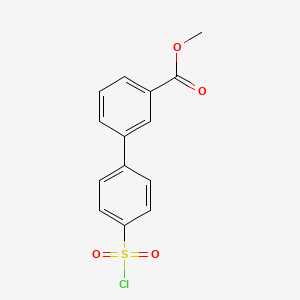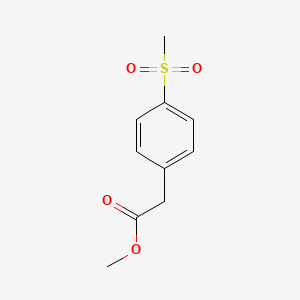![molecular formula C58H27N3O10 B1611779 N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide CAS No. 6871-80-3](/img/structure/B1611779.png)
N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[1512002,1505,1407,12018,27020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation reactions.
Introduction of carbonyl groups: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Amide bond formation: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic steps to maximize yield and purity, possibly using flow chemistry techniques for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce more carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions can introduce various functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: More highly oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized anthracene derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: The compound’s extended conjugation makes it a candidate for organic semiconductors.
Photochemistry: Potential use in light-absorbing materials for solar cells.
Biology
Fluorescent Probes: The compound’s aromatic structure may be useful in designing fluorescent probes for biological imaging.
Medicine
Drug Design: The amide linkages and aromatic rings suggest potential as a scaffold for drug molecules.
Industry
Materials Science:
Mechanism of Action
The compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The aromatic rings and carbonyl groups can participate in π-π stacking interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon.
Naphthalene: Another polycyclic aromatic hydrocarbon.
Benzamide: A simpler amide derivative.
Uniqueness
The compound’s unique structure, featuring multiple anthracene units and amide linkages, distinguishes it from simpler aromatic compounds. This complexity may confer unique electronic and binding properties, making it valuable for specialized applications.
Properties
CAS No. |
6871-80-3 |
|---|---|
Molecular Formula |
C58H27N3O10 |
Molecular Weight |
925.8 g/mol |
IUPAC Name |
N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C58H27N3O10/c62-49-27-9-1-3-11-29(27)51(64)39-21-25(17-19-35(39)49)57(70)59-41-23-37-38-24-42(60-58(71)26-18-20-36-40(22-26)52(65)30-12-4-2-10-28(30)50(36)63)44-46(56(69)34-16-8-6-14-32(34)54(44)67)48(38)61-47(37)45-43(41)53(66)31-13-5-7-15-33(31)55(45)68/h1-24,61H,(H,59,70)(H,60,71) |
InChI Key |
AJDLDTCLIYZCBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C5C(=C6C(=C4)C7=CC(=C8C(=C7N6)C(=O)C9=CC=CC=C9C8=O)NC(=O)C1=CC2=C(C=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C5=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C5C(=C6C(=C4)C7=CC(=C8C(=C7N6)C(=O)C9=CC=CC=C9C8=O)NC(=O)C1=CC2=C(C=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C5=O |
Key on ui other cas no. |
6871-80-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



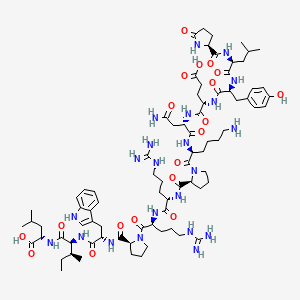
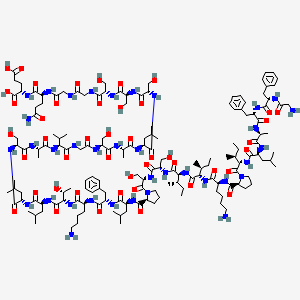
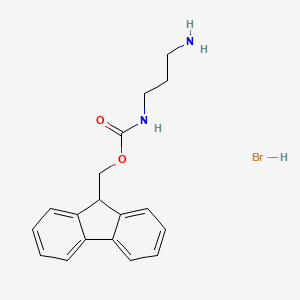

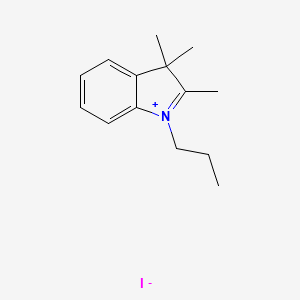
![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)
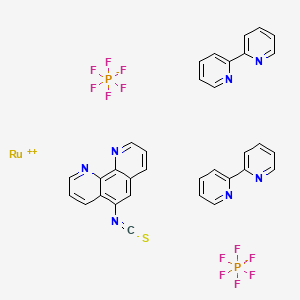
![[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid](/img/structure/B1611714.png)
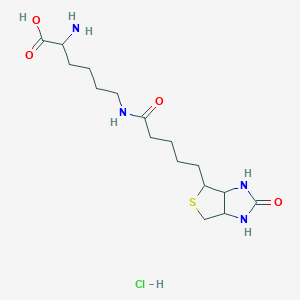
![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)
